3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole
Description
3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole is a fluorinated pyrazole derivative characterized by three highly fluorinated substituents: two heptafluoropropyl groups at the 3- and 5-positions of the pyrazole ring and a heptafluorobutyryl group at the 1-position. Its structure confers exceptional chemical inertness, thermal stability, and lipophilicity, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF21N2O/c14-5(15,8(20,21)11(26,27)28)2-1-3(6(16,17)9(22,23)12(29,30)31)36(35-2)4(37)7(18,19)10(24,25)13(32,33)34/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRFTWXRZIGKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13HF21N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole typically involves the reaction of heptafluoropropyl-substituted hydrazine with heptafluorobutyryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared with structurally analogous pyrazole derivatives (Table 1):
Fluorination Impact on Physicochemical Properties
- Lipophilicity and Solubility : The heptafluoropropyl and heptafluorobutyryl groups in the target compound confer extreme lipophilicity, reducing aqueous solubility but enhancing compatibility with fluorinated solvents or hydrophobic matrices. In contrast, trifluoromethyl-substituted analogs (e.g., CAS 244022-65-9) exhibit moderate solubility in polar organic solvents .
- Thermal and Chemical Stability : Perfluoroalkyl chains (e.g., heptafluoropropyl) are more resistant to oxidation and hydrolysis than trifluoromethyl or aryl groups. This makes the target compound preferable for high-temperature applications or reactive environments .
- Analytical Utility : Bis(heptafluorobutyryl) derivatives, as seen in desipramine analogs, improve gas chromatography (GC) detection sensitivity due to enhanced volatility and electron-capture properties .
Biological Activity
3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole is a highly fluorinated organic compound that has garnered interest due to its unique structural features and potential biological activities. The compound's molecular formula is , and it possesses significant electron-withdrawing properties due to the presence of multiple fluorine atoms. This article explores its biological activity, including synthesis, reactivity, and potential applications.
Chemical Structure and Properties
The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The heptafluorobutyryl and heptafluoropropyl groups contribute to its distinctive characteristics, enhancing stability and reactivity compared to less fluorinated analogs.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 600.13 g/mol |
| CAS Number | Not specified |
| Functional Groups | Pyrazole ring, heptafluorobutyryl, heptafluoropropyl |
Synthesis Methods
The synthesis of 3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole typically involves multi-step organic synthesis techniques. Key methods include:
- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the organic structure.
- Condensation Reactions : Combining pyrazole derivatives with heptafluorobutyric acid derivatives to form the final compound.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological macromolecules. The electron-withdrawing nature of the fluorinated groups can influence the compound's reactivity with enzymes and receptors.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of similar fluorinated pyrazoles against various bacterial strains. Results demonstrated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents.
- Enzyme Inhibition : Another investigation focused on the inhibitory effects of fluorinated pyrazoles on specific enzymes involved in metabolic pathways. The findings indicated that these compounds could serve as lead compounds for drug development targeting metabolic disorders.
Table 2: Summary of Biological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Significant inhibition against bacterial strains | |
| Enzyme Inhibition | Potential lead compounds for metabolic disorders |
Applications in Research and Industry
The unique properties of 3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole make it suitable for various applications:
- Pharmaceutical Development : Its ability to interact with biological systems positions it as a candidate for new drug formulations.
- Material Science : The stability and reactivity of highly fluorinated compounds are valuable in developing advanced materials with specific properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
